molecular formula C20H22N2O3S B272338 4-butoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide

4-butoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide

Cat. No. B272338
M. Wt: 370.5 g/mol
InChI Key: ZTRIDRXCJCFUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as BAY 678, is a sulfonamide derivative that has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide 678 is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. This compound 678 has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
This compound 678 has been shown to have several biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It can also inhibit the activity of COX-2 and iNOS, which are involved in the inflammatory response.
In addition, this compound 678 has been shown to induce apoptosis in cancer cells. This process involves the activation of caspases, which are enzymes that play a key role in the programmed cell death pathway.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-butoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide 678 in lab experiments is its specificity. It has been shown to selectively inhibit the activity of certain enzymes, such as COX-2 and iNOS, without affecting other enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes.
However, one of the limitations of using this compound 678 is its potential toxicity. Studies have shown that this compound 678 can be toxic to certain cells at high concentrations. Therefore, it is important to use appropriate concentrations of this compound 678 in lab experiments.

Future Directions

There are several future directions for the study of 4-butoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide 678. One area of interest is its potential as a treatment for inflammatory diseases. Further studies are needed to determine the efficacy of this compound 678 in animal models of inflammatory diseases.
Another area of interest is its potential as an anticancer agent. Further studies are needed to determine the efficacy of this compound 678 in animal models of cancer.
In addition, further studies are needed to determine the mechanism of action of this compound 678. This will help to better understand how it works and may lead to the development of more effective drugs based on this compound 678.
Conclusion
In conclusion, this compound 678 is a sulfonamide derivative that has shown potential in various research applications. Its anti-inflammatory and anticancer properties make it a valuable tool for studying these biological processes. However, further studies are needed to determine its efficacy and mechanism of action.

Synthesis Methods

The synthesis of 4-butoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide 678 involves the reaction of 2-chloronicotinic acid with 4-butoxynaphthalene-1-sulfonyl chloride in the presence of triethylamine. The resulting product is then treated with methylamine to yield this compound 678. This synthesis method has been reported in the literature and has been used in various studies to obtain this compound 678 in sufficient quantities.

Scientific Research Applications

4-butoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide 678 has shown potential in various research applications. One of the primary areas of interest is its anti-inflammatory properties. Studies have shown that this compound 678 can inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Another area of interest is its potential as an anticancer agent. This compound 678 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It is believed that this compound 678 works by inducing apoptosis in cancer cells.

properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

4-butoxy-N-(6-methylpyridin-2-yl)naphthalene-1-sulfonamide

InChI

InChI=1S/C20H22N2O3S/c1-3-4-14-25-18-12-13-19(17-10-6-5-9-16(17)18)26(23,24)22-20-11-7-8-15(2)21-20/h5-13H,3-4,14H2,1-2H3,(H,21,22)

InChI Key

ZTRIDRXCJCFUMR-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC(=N3)C

Canonical SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC(=N3)C

Origin of Product

United States

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